(E)-3-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Description

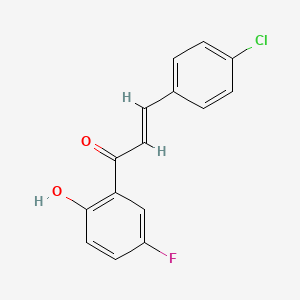

(E)-3-(4-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features electron-withdrawing substituents (4-chlorophenyl and 5-fluoro-2-hydroxyphenyl), which influence its electronic, optical, and biological properties. Chalcones are widely studied for nonlinear optical (NLO) applications, antimicrobial activity, and molecular interactions due to their π-conjugated framework .

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO2/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,19H/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSGUQCBLZRABZ-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850799-78-9 | |

| Record name | (2E)-3-(4-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850799-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 5-fluoro-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications

(E)-3-(4-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is used in various scientific research applications:

- Anticancer Research: Chalcone derivatives have demonstrated antiproliferative and proapoptotic activity in cancer cell lines . For example, HPyCT4BrPh, a chalcone derivative, exhibited cytotoxic potential against HL-60, THP-1, MDAMB-231, and MCF-7 cell lines .

- Chemical Synthesis: It is used as an intermediate in the synthesis of novel compounds. For instance, it can be used to synthesize novel ethanoanthracene compounds, which have shown antiproliferative effects in CLL cell lines .

- Spectroscopic Analysis: Spectroscopic data, such as -NMR, is crucial for confirming the structure and purity of synthesized compounds . The compound is used as a reference in spectroscopic studies .

Data Table: Spectroscopic Properties

The following table summarizes the -NMR data for (E)-1-(4-chlorophenyl)-3-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one (6i) :

| Property | Value |

|---|---|

| 1H-NMR (400 MHz, DMSO-d6) δ | 10.30 (s, 1H) |

| 8.17 (d, J = 7.6 Hz, 2H) | |

| 8.02 (d, J = 15.6 Hz, 1H) | |

| 7.91 (d, J = 15.6 Hz, 1H) | |

| 7.84 (m, 1H) | |

| 7.64 (d, J = 8.0 Hz, 2H) | |

| 7.14 (t, J = 8.0 Hz, 1H) | |

| 6.94-6.91 (m, 1H) |

Synthesis Information

Several methods are available for synthesizing chalcones. A common procedure involves the Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst . For example, a study details the preparation of several (E)-1-(4-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one derivatives using this general procedure, with yields ranging from 55% to 70% .

Hazard Information

No specific hazard information was found in the search results.

Pricing and Availability

This compound is available for purchase in varying quantities :

- 25mg: 1,256.00 €

- 50mg: 1,746.00 €

- 100mg: 2,795.00 €

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

Substituent Effects on Electronic Behavior

- Target Compound: The 5-fluoro-2-hydroxyphenyl group introduces both electron-withdrawing (-F) and electron-donating (-OH) effects. The fluorine atom at the para position enhances polarity, while the ortho hydroxyl group facilitates intramolecular hydrogen bonding, stabilizing the enone system .

- (E)-3-(4-Chlorophenyl)-1-(4-Fluorophenyl)prop-2-en-1-one: Exhibits a higher dipole moment (6.3 Debye) due to the para-fluorine’s electron-withdrawing effect, but lacks hydrogen bonding from hydroxyl groups . (E)-3-(4-Methoxyphenyl)-1-(4-Chlorophenyl)prop-2-en-1-one: The methoxy group (-OCH₃) increases electron density, raising the HOMO energy (-5.8 eV vs. -6.2 eV in the target compound) .

Table 1: Electronic Properties of Selected Chalcones

| Compound | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | First-Order Hyperpolarizability (β, ×10⁻³⁰ esu) |

|---|---|---|---|

| Target Compound | 6.8 | 3.9 | 12.4 |

| (E)-3-(4-ClPh)-1-(2-OHPh)prop-2-en-1-one | 5.1 | 4.2 | 9.7 |

| (E)-3-(4-ClPh)-1-(4-FPh)prop-2-en-1-one | 6.3 | 4.0 | 11.2 |

| (E)-3-(4-MeOPh)-1-(4-ClPh)prop-2-en-1-one | 5.9 | 3.8 | 8.5 |

Nonlinear Optical (NLO) Performance

The target compound’s first-order hyperpolarizability (β = 12.4 ×10⁻³⁰ esu) exceeds urea (β = 0.65 ×10⁻³⁰ esu) and several analogues, attributed to its polarizable π-system and fluorine-induced charge asymmetry. In contrast, the hydroxyl-only analogue (β = 9.7 ×10⁻³⁰ esu) shows reduced NLO activity due to weaker electron withdrawal .

Biological Activity

(E)-3-(4-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a chlorophenyl and a fluorohydroxyphenyl moiety, which contribute to its potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 850799-78-9 |

| Molecular Formula | C15H10ClF O2 |

| Molecular Weight | 276.69 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that the presence of functional groups such as -Cl and -F enhances its binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways related to inflammation, cancer progression, and microbial resistance .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. The compound has shown significant antiproliferative effects across various cancer cell lines:

- IC50 Values : The compound exhibits IC50 values ranging from 9.76 to 40.83 µM against different cancer cell lines, indicating moderate to potent activity in inhibiting cell growth .

- Mechanisms : The mechanism involves inducing cell cycle arrest and promoting apoptosis through the modulation of the p53 pathway and the activation of caspases .

Anti-inflammatory Activity

Chalcones are known for their anti-inflammatory properties, which may be linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound has been studied for its potential to reduce inflammation in various models, suggesting a promising avenue for therapeutic development in inflammatory diseases .

Antimicrobial Effects

Research has also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which could be beneficial in treating infections caused by resistant strains .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MDA-MB-231 cells (a triple-negative breast cancer cell line), treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through upregulation of pro-apoptotic proteins .

- Inflammation Model : In animal models of acute inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for (E)-3-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, and how does reaction temperature influence yield?

The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting substituted acetophenones (e.g., 5-fluoro-2-hydroxyacetophenone) with 4-chlorobenzaldehyde in ethanol under alkaline conditions (KOH or NaOH) at 0–50°C. Stirring for 2–3 hours at room temperature yields the chalcone derivative. Lower temperatures (0–5°C) reduce side reactions, while higher temperatures (up to 50°C) may accelerate condensation but risk decomposition of sensitive hydroxyl/fluoro substituents .

Q. Which spectroscopic techniques are critical for confirming the structure of this chalcone derivative?

Key techniques include:

- FT-IR : To confirm carbonyl (C=O) stretching (~1650 cm⁻¹) and hydroxyl (-OH) vibrations (~3200–3500 cm⁻¹).

- NMR : H NMR detects aromatic protons (δ 6.5–8.0 ppm) and enone protons (δ 7.2–7.8 ppm for α,β-unsaturated ketone). C NMR confirms carbonyl carbons (~190 ppm) and aromatic carbons.

- XRD : Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., C=O ~1.22 Å, C–C enone ~1.47 Å) and validates the E-configuration .

Q. How can purity be assessed post-synthesis?

Use HPLC with a C18 column (UV detection at 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent). Recrystallization from ethanol or toluene improves purity, as evidenced by sharp melting points (e.g., 405–407 K) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can calculate:

Q. How do substituents (e.g., 5-fluoro, 2-hydroxy) influence biological activity?

- Fluoro groups enhance lipophilicity and metabolic stability, improving membrane permeability.

- Hydroxyl groups enable hydrogen bonding with biological targets (e.g., enzymes, DNA). Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Compare with analogs lacking these substituents to isolate their effects .

Q. What strategies resolve contradictions in solubility data across studies?

- Solubility parameter analysis : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents.

- Co-solvency : Ethanol-water mixtures (e.g., 70:30 v/v) often enhance solubility of polar chalcones.

- Thermodynamic studies : DSC/TGA can detect polymorphic transitions affecting solubility .

Q. How can crystallization conditions be optimized for X-ray studies?

- Solvent screening : Toluene or ethanol slow evaporation yields larger, higher-quality crystals.

- Temperature control : Gradual cooling (0.5°C/hour) minimizes defects.

- Seeding : Introduce microcrystals to control nucleation. Validate via PXRD to ensure phase purity .

Methodological Challenges

Q. Why might NMR spectra show unexpected splitting patterns?

- Dynamic effects : Rotameric interconversion of the enone moiety at room temperature can broaden signals. Use low-temperature NMR (-40°C) to "freeze" conformers.

- Residual solvents : Ethanol/water in hygroscopic samples may split -OH peaks. Dry samples thoroughly under vacuum .

Q. How to address low yields in scaled-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 3 hours) and improves yield by 15–20%.

- Catalyst optimization : Replace NaOH with phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .

Q. What are best practices for reproducibility in antimicrobial assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.